(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid

Beschreibung

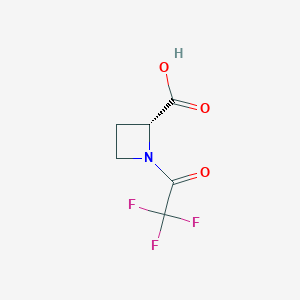

(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is a chiral azetidine derivative featuring a four-membered saturated ring (azetidine) with two key functional groups: a trifluoroacetyl group at the nitrogen atom (position 1) and a carboxylic acid at position 2 in the (R)-configuration. The trifluoroacetyl group is a strong electron-withdrawing moiety, which influences the electronic properties of the azetidine ring and enhances the acidity of the carboxylic acid. The stereochemistry at position 2 is critical for its interactions in biological systems, as the (R)-configuration may dictate binding specificity in enzyme inhibition or receptor modulation. This compound is of interest in medicinal chemistry due to the azetidine ring’s inherent strain, which can mimic transition states in enzymatic reactions, and the trifluoroacetyl group’s role in improving metabolic stability .

Eigenschaften

CAS-Nummer |

255883-13-7 |

|---|---|

Molekularformel |

C6H6F3NO3 |

Molekulargewicht |

197.11 g/mol |

IUPAC-Name |

(2R)-1-(2,2,2-trifluoroacetyl)azetidine-2-carboxylic acid |

InChI |

InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-2-1-3(10)4(11)12/h3H,1-2H2,(H,11,12)/t3-/m1/s1 |

InChI-Schlüssel |

WXLABTHHHSXWLD-GSVOUGTGSA-N |

Isomerische SMILES |

C1CN([C@H]1C(=O)O)C(=O)C(F)(F)F |

Kanonische SMILES |

C1CN(C1C(=O)O)C(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the efficient ways to synthesize azetidines, including (2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid, is through the aza Paternò–Büchi reaction. This reaction involves the [2 + 2] photocycloaddition between an imine and an alkene component under UV light irradiation . The reaction conditions typically require a suitable solvent and controlled temperature to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

Substitution: The compound can undergo substitution reactions, where the trifluoroacetyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: Its unique chemical properties are explored for developing new therapeutic agents.

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including material science and catalysis.

Wirkmechanismus

The mechanism of action of (2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid involves its interaction with proteins, leading to protein misfolding and disruption of normal function . The compound targets specific molecular pathways, affecting cellular processes and providing insights into protein dynamics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2.1.1. Pyrrolidine-Based Analogs The compound 1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[2-[1-[{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-5-yl]ethyl]amino]cyclohexyl]thiourea () shares the trifluoroacetyl group but incorporates a five-membered pyrrolidine ring instead of azetidine. Key differences include:

- Ring Size and Strain : Azetidine’s four-membered ring introduces significant angle strain compared to pyrrolidine’s more relaxed five-membered structure. This strain may enhance reactivity or alter binding kinetics in biological targets.

- Stereochemical Complexity : Both compounds exhibit (R)-configurations at critical positions, but the azetidine derivative’s compact structure may reduce conformational flexibility compared to the pyrrolidine analog.

- Spectroscopic Data : The pyrrolidine derivative’s $ ^1 \text{H-NMR} $ in pyridine-d$_5$ shows broad peaks at δ 11.82 and 8.62, likely corresponding to NH protons in hydrogen-bonded environments. Azetidine derivatives typically exhibit distinct shifts due to ring strain and electronic effects .

2.1.2. Thiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid () is an aromatic heterocycle with a carboxylic acid group. Key contrasts include:

- Aromatic vs. Alicyclic Systems: Thiophene’s aromaticity stabilizes the carboxylate anion via resonance, whereas the azetidine derivative’s non-aromatic system relies on inductive effects from the trifluoroacetyl group to modulate acidity.

- Applications : Thiophene derivatives are widely used in materials science (e.g., conductive polymers), while azetidine-based compounds are explored for bioactive molecule design due to their strained ring systems .

Data Table: Comparative Properties

Research Findings

- Ring Size Effects : Azetidine’s strain may enhance reactivity in nucleophilic substitution reactions compared to pyrrolidine analogs, but this also increases susceptibility to ring-opening under harsh conditions.

- Acidity Differences : The carboxylic acid in thiophene-2-carboxylic acid is less acidic (predicted pKa ~2-3) than in the azetidine derivative, where the trifluoroacetyl group lowers the pKa significantly (estimated <1) .

Notes

Limitations : Direct experimental data for this compound (e.g., NMR, pKa) are absent in the provided evidence, necessitating extrapolation from structural analogs.

Safety Considerations : While thiophene-2-carboxylic acid is classified as a laboratory chemical with standard handling protocols , the azetidine derivative’s safety profile remains uncharacterized in the evidence.

Future Directions : Comparative studies on ring-size effects and stereochemical impacts using computational modeling (e.g., DFT) are recommended to validate hypotheses.

Biologische Aktivität

(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is a non-proteinogenic amino acid analog of proline, exhibiting significant biological activity. This compound's structure allows it to interact with various biological systems, leading to notable effects on protein synthesis and cellular metabolism. This article synthesizes current research findings on its biological activity, including case studies and relevant data.

Chemical Structure and Properties

The chemical structure of this compound features a four-membered azetidine ring with a trifluoroacetyl group and a carboxylic acid functional group. This configuration is crucial for its interaction with biological molecules.

Research indicates that this compound functions primarily as a proline mimic, leading to its incorporation into proteins during translation. This misincorporation can disrupt normal protein folding and function, causing cellular stress and potentially triggering apoptosis in certain contexts.

Misincorporation in Protein Synthesis

Studies have demonstrated that the compound can be activated by prolyl-tRNA synthetase, leading to its misincorporation into proteins at proline positions. This misincorporation has been linked to altered protein structure and function, which may contribute to various pathological conditions, including neurodegenerative diseases .

Inhibition of Amino Acid Permease

One significant effect observed is the inhibition of general amino acid permease activity in Saccharomyces cerevisiae. The addition of the compound leads to rapid deactivation of this transporter without an immediate decrease in growth rate. This suggests that while the cells can initially tolerate the presence of the compound, prolonged exposure results in detrimental effects on nutrient uptake and overall cellular health .

Stress Response Activation

Proteomic analyses revealed that exposure to this compound triggers a wide range of stress responses in plant models such as Arabidopsis thaliana. Enrichment analysis indicated that proteins involved in processes like translation, protein folding, and responses to abiotic stress were significantly affected .

Study 1: Effects on Yeast Cells

In a controlled study involving Saccharomyces cerevisiae, researchers found that preincubation with this compound led to a marked decrease in general amino acid permease activity. After three hours of exposure, cells exhibited an inability to restore growth or transporter activity even when transferred to an analogue-free medium .

Study 2: Impact on Plant Development

Another study focused on the effects of this compound on Arabidopsis mutants with altered proline metabolism. The results indicated that the compound's introduction led to significant growth reductions due to misincorporation events affecting over 3% of detected peptides, impacting various metabolic pathways .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.